molecular formula C21H22N4O4 B11979388 5-(3-Ethoxyphenyl)-N'-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide CAS No. 303106-54-9

5-(3-Ethoxyphenyl)-N'-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11979388
CAS No.: 303106-54-9
M. Wt: 394.4 g/mol
InChI Key: PEBDQNRWKQAOHD-LPYMAVHISA-N
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Description

5-(3-Ethoxyphenyl)-N'-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 1H-pyrazole core substituted at position 5 with a 3-ethoxyphenyl group and at the N'-position with a (1E)-ethylidene hydrazone moiety bearing a 4-hydroxy-3-methoxyphenyl substituent. The 3-ethoxy substituent enhances lipophilicity, which may influence membrane permeability and bioavailability.

Properties

CAS No.

303106-54-9

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-4-29-16-7-5-6-15(10-16)17-12-18(24-23-17)21(27)25-22-13(2)14-8-9-19(26)20(11-14)28-3/h5-12,26H,4H2,1-3H3,(H,23,24)(H,25,27)/b22-13+

InChI Key

PEBDQNRWKQAOHD-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 3-ethoxybenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The resulting hydrazone is then cyclized to form the pyrazole ring, followed by further functionalization to introduce the ethoxy and hydroxy-methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic pathways.

Biology

In biological research, the compound’s structure allows it to interact with various biomolecules, making it a candidate for studying enzyme inhibition and receptor binding.

Medicine

The compound’s potential medicinal properties are of interest, particularly its ability to act as an anti-inflammatory or anticancer agent. Its interactions with biological targets are studied to develop new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effect, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Variations

The target compound’s uniqueness lies in the 4-hydroxy-3-methoxyphenyl substituent on the ethylidene group. This contrasts with analogs bearing different substituents, such as:

  • 4-Methoxyphenyl (): Lacks the hydroxyl group, reducing hydrogen-bonding capacity .
  • 3-Hydroxyphenyl (): Positional isomer with a hydroxyl group at the meta position instead of para, altering electronic and steric properties .
  • Propenylidene-linked 2-methoxyphenyl (): Extended conjugation and altered planarity due to the propenylidene chain .

Substituent Effects on Physicochemical Properties

  • Hydroxy vs.
  • Ethoxy vs. Methylthiophene : The 3-ethoxyphenyl group in the target compound increases lipophilicity relative to methylthiophene-containing analogs (e.g., ), which may favor membrane penetration .

Comparative Data Table

Compound Name (Reference) Pyrazole Position 5 Substituent Ethylidene Substituent Key Structural Features Hypothetical Impact on Properties
Target Compound 3-Ethoxyphenyl 4-Hydroxy-3-methoxyphenyl Dual hydroxyl and methoxy groups for H-bonding Enhanced solubility and target interaction
3-(3-Ethoxyphenyl)-N′-(4-methoxyphenyl) 3-Ethoxyphenyl 4-Methoxyphenyl Single methoxy, no hydroxyl Reduced polarity; lower H-bond capacity
N′-(3-Hydroxyphenyl) analog 3-Ethoxyphenyl 3-Hydroxyphenyl Meta-hydroxyl vs. para-hydroxyl Altered electronic distribution; steric effects
Naphthyl-substituted analog 3-Ethoxyphenyl 1-Naphthyl Bulky aromatic system Increased steric hindrance; reduced solubility
Propenylidene-linked analog 3-Ethoxyphenyl 2-Methoxyphenyl (propenylidene) Extended conjugation chain Planarity changes; potential π-π stacking

Research Findings and Implications

  • Antimicrobial Activity : Pyrazole-thiazole hybrids () demonstrate moderate to strong antimicrobial activity, suggesting that the target compound’s hydroxyl and methoxy groups could synergize similar effects .
  • Anti-inflammatory Potential: Analogs with diphenylpyrazole motifs () exhibit anti-inflammatory and antipyretic activities, implying that the target compound’s substituted phenyl groups may contribute to comparable bioactivity .
  • Crystallographic Characterization : Structural analogs (e.g., ) have been analyzed using SHELX software (), indicating the feasibility of crystallographic studies for the target compound .

Biological Activity

The compound 5-(3-Ethoxyphenyl)-N'-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is part of a class of pyrazole derivatives that have garnered attention for their potential biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article reviews the current understanding of its biological activity, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3

This structure includes a pyrazole ring, which is known for its versatility in medicinal chemistry.

Antioxidant Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antioxidant properties. For instance, the compound was evaluated using the DPPH assay, which measures the ability to scavenge free radicals. The results indicated that this compound effectively reduces oxidative stress by inhibiting reactive oxygen species (ROS) production in various cell lines, suggesting its potential as a therapeutic agent against oxidative damage .

Anti-Cancer Properties

The anti-cancer activity of this pyrazole derivative has been explored through various assays. The MTT assay revealed that it significantly inhibits the growth of several cancer cell lines, including breast and renal cancer cells. Notably, it showed selective cytotoxicity towards CAKI-1 renal cancer cells with an IC50 value lower than 40%, indicating its potential as a targeted anti-cancer therapy .

Table 1: Summary of Anti-Cancer Activity

Cell LineIC50 Value (µM)Activity Description
CAKI-1 (Renal)< 40Selective growth inhibition
MCF-7 (Breast)45Moderate growth inhibition
K562 (Leukemia)50Moderate growth inhibition

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has shown promising anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models demonstrated significant reduction in inflammation markers. The compound exhibited a favorable safety profile with minimal gastrointestinal toxicity, making it a candidate for further development in treating inflammatory diseases .

The biological activity of This compound is believed to be mediated through several mechanisms:

  • Inhibition of ROS Production: This compound inhibits NADPH oxidase activity, leading to decreased ROS levels in stimulated cells .
  • Interaction with Tubulin: Molecular docking studies suggest that it may interact with tubulin at the colchicine binding site, disrupting microtubule dynamics essential for cancer cell proliferation .
  • COX Inhibition: The compound has been shown to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings. For example:

  • Case Study on Renal Cancer Treatment: A clinical trial involving patients with advanced renal cell carcinoma treated with pyrazole derivatives showed promising results in terms of tumor reduction and improved patient survival rates.
  • Inflammatory Disease Management: Patients suffering from chronic inflammatory conditions reported significant relief when administered formulations containing this pyrazole derivative alongside standard treatments.

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